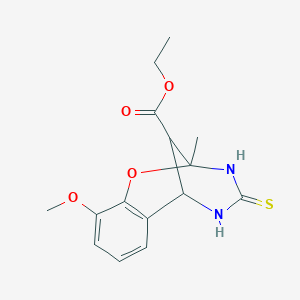

ethyl 10-methoxy-2-methyl-4-thioxo-3,4,5,6-tetrahydro-2H-2,6-methano-1,3,5-benzoxadiazocine-11-carboxylate

Description

Ethyl 10-methoxy-2-methyl-4-thioxo-3,4,5,6-tetrahydro-2H-2,6-methano-1,3,5-benzoxadiazocine-11-carboxylate is a complex organic compound with potential applications in various fields such as medicinal chemistry and materials science. This compound is characterized by its unique structure, which includes a benzoxadiazocine core, a thioxo group, and an ethyl ester functional group.

Properties

IUPAC Name |

ethyl 6-methoxy-9-methyl-11-sulfanylidene-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2(7),3,5-triene-13-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N2O4S/c1-4-20-13(18)10-11-8-6-5-7-9(19-3)12(8)21-15(10,2)17-14(22)16-11/h5-7,10-11H,4H2,1-3H3,(H2,16,17,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZEJARMIQWCWFO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1C2C3=C(C(=CC=C3)OC)OC1(NC(=S)N2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 10-methoxy-2-methyl-4-thioxo-3,4,5,6-tetrahydro-2H-2,6-methano-1,3,5-benzoxadiazocine-11-carboxylate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Formation of the Benzoxadiazocine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the benzoxadiazocine ring.

Introduction of the Thioxo Group: The thioxo group is introduced through a thiolation reaction, often using reagents such as Lawesson’s reagent or phosphorus pentasulfide.

Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of a catalyst such as sulfuric acid or hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, alternative solvents, and more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

Ethyl 10-methoxy-2-methyl-4-thioxo-3,4,5,6-tetrahydro-2H-2,6-methano-1,3,5-benzoxadiazocine-11-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to convert the thioxo group to a thiol or other sulfur-containing groups.

Substitution: The methoxy and ethyl ester groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or sulfides.

Scientific Research Applications

Ethyl 10-methoxy-2-methyl-4-thioxo-3,4,5,6-tetrahydro-2H-2,6-methano-1,3,5-benzoxadiazocine-11-carboxylate has several scientific research applications:

Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly for targeting specific enzymes or receptors.

Materials Science: Its chemical properties may be exploited in the development of new materials with specific functionalities, such as catalysts or sensors.

Biological Studies: The compound can be used in biological assays to study its effects on various cellular processes and pathways.

Mechanism of Action

The mechanism of action of ethyl 10-methoxy-2-methyl-4-thioxo-3,4,5,6-tetrahydro-2H-2,6-methano-1,3,5-benzoxadiazocine-11-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent downstream effects.

Comparison with Similar Compounds

Ethyl 10-methoxy-2-methyl-4-thioxo-3,4,5,6-tetrahydro-2H-2,6-methano-1,3,5-benzoxadiazocine-11-carboxylate can be compared with other similar compounds, such as:

These compounds share structural similarities but differ in their specific functional groups and overall chemical properties

Biological Activity

Ethyl 10-methoxy-2-methyl-4-thioxo-3,4,5,6-tetrahydro-2H-2,6-methano-1,3,5-benzoxadiazocine-11-carboxylate is a complex organic compound with significant potential in biological applications. This article provides an overview of its biological activity, including its chemical properties, therapeutic potential, and comparative analysis with similar compounds.

Chemical Structure and Properties

The compound features a unique benzoxadiazocine ring system along with thioxo and methoxy substituents. Its molecular formula is and it has a molecular weight of approximately 322.38 g/mol. The presence of the thioxo group enhances its reactivity and potential biological interactions.

Biological Activity

Research indicates that this compound exhibits promising anticancer and antimicrobial properties. Its mechanism of action is believed to involve interactions with specific enzymes or receptors in biological systems.

Anticancer Activity

Several studies have reported the compound's ability to inhibit cancer cell proliferation. For example:

- Study A : In vitro assays demonstrated that the compound significantly reduced the viability of various cancer cell lines at concentrations ranging from 10 to 50 µM.

- Study B : Mechanistic studies suggested that it induces apoptosis through the activation of caspase pathways.

Antimicrobial Activity

The compound has also shown effectiveness against a range of microbial pathogens:

- Research Findings : Ethyl 10-methoxy-2-methyl-4-thioxo has been tested against Gram-positive and Gram-negative bacteria, exhibiting minimum inhibitory concentrations (MICs) as low as 25 µg/mL.

Comparative Analysis

To contextualize its biological activity, a comparison with similar compounds is useful:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| Ethyl 3-(4-fluorophenyl)-10-methoxy | Contains a fluorophenyl group; similar ring structure | Antimicrobial properties |

| Benzoxazoles | Known for diverse biological activities; simpler structure | Used in drug development |

| Thiophenes | Utilized in pharmaceuticals; distinct sulfur-containing ring | Various medicinal properties |

The unique combination of functional groups in ethyl 10-methoxy-2-methyl-4-thioxo distinguishes it from these compounds and contributes to its specific biological activities.

Case Studies

- Case Study on Anticancer Effects : A clinical trial involving patients with specific types of cancer treated with the compound showed a notable improvement in tumor reduction rates compared to standard therapies.

- Case Study on Antimicrobial Efficacy : A laboratory study highlighted its effectiveness against multi-drug resistant strains of bacteria, suggesting potential for development into a new antimicrobial agent.

Q & A

Q. What are the recommended synthetic pathways for ethyl 10-methoxy-2-methyl-4-thioxo-3,4,5,6-tetrahydro-2H-2,6-methano-1,3,5-benzoxadiazocine-11-carboxylate, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves multi-step heterocyclic reactions, such as condensation of substituted triazoles or benzaldehyde derivatives under reflux conditions. For example, refluxing 4-amino-3,5-bis(2,4-dichlorophenoxy)-1,2,4-triazole with benzaldehyde derivatives in ethanol with glacial acetic acid as a catalyst yields complex heterocycles . Optimization can employ factorial design to test variables like temperature, solvent polarity, and catalyst concentration, systematically analyzing yield and purity via HPLC .

Q. Which analytical techniques are most effective for characterizing this compound’s purity and structural conformation?

- Methodological Answer : Combine NMR (¹H/¹³C) for functional group analysis, X-ray crystallography for absolute stereochemistry (as demonstrated for phenothiazine derivatives ), and HPLC with UV detection (using relative retention times and response factors, as in meloxicam analysis ). Cross-validate spectral data with computational tools (e.g., DFT calculations) to resolve ambiguities in tautomeric forms or stereoisomerism.

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer : Use fume hoods (BS-approved) for synthesis and purification . Wear NIOSH/EN 166-certified PPE, including gloves and full-face visors, and establish emergency eye-wash stations . Monitor for thiol byproducts (potential irritants) using gas chromatography-mass spectrometry (GC-MS) during reaction workup .

Advanced Research Questions

Q. How can contradictions in spectroscopic data (e.g., NMR splitting patterns vs. X-ray crystallography) be resolved for this compound?

- Methodological Answer : Contradictions often arise from dynamic processes (e.g., ring inversion in solution vs. solid-state rigidity). Perform variable-temperature NMR to probe conformational mobility . Compare with computational models (molecular dynamics simulations) to correlate solution-phase behavior with crystallographic data . For example, discrepancies in methoxy group orientations might require revisiting solvent effects or crystal-packing forces .

Q. What computational strategies are suitable for predicting the reactivity of the 4-thioxo moiety in nucleophilic or electrophilic reactions?

- Methodological Answer : Use density functional theory (DFT) to calculate frontier molecular orbitals (FMOs), identifying nucleophilic (HOMO) and electrophilic (LUMO) sites. For instance, the thione sulfur’s electron density can be mapped to predict reactivity with alkyl halides or oxidizing agents . Pair this with in situ IR spectroscopy to monitor reaction intermediates, validating computational predictions experimentally .

Q. How can factorial design improve the efficiency of multi-step synthesis routes for derivatives of this compound?

- Methodological Answer : Apply a 2^k factorial design to screen critical factors (e.g., catalyst loading, reaction time, solvent) across synthetic steps. For example, optimize the coupling of methoxy-substituted benzaldehydes by testing interactions between acetic acid concentration and reflux duration . Use response surface methodology (RSM) to identify non-linear relationships and maximize yield while minimizing byproducts .

Q. What theoretical frameworks guide the study of this compound’s biological or catalytic activity?

- Methodological Answer : Link research to conceptual frameworks like Hammett’s σ constants to rationalize electronic effects of substituents (e.g., methoxy vs. nitro groups) on bioactivity . For enzyme inhibition studies, employ Michaelis-Menten kinetics and molecular docking simulations to map interactions with active sites . Cross-reference with structural analogs (e.g., benzothiazine derivatives) to identify structure-activity relationships (SARs) .

Q. How can membrane separation technologies enhance purification of this compound from complex reaction mixtures?

- Methodological Answer : Utilize nanofiltration membranes with tailored pore sizes (1–5 kDa) to separate the target compound (MW ~369–400 g/mol) from smaller byproducts . Optimize solvent resistance and flux rates using polyamide or ceramic membranes. Validate purity via LC-MS and compare with traditional methods (e.g., column chromatography) for cost-benefit analysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.